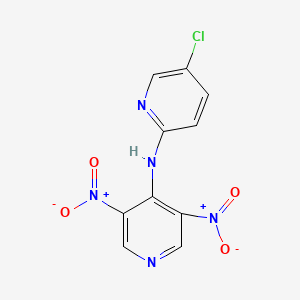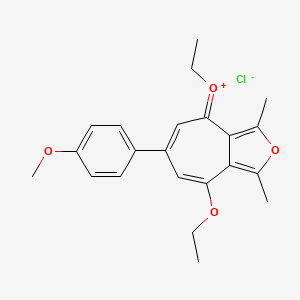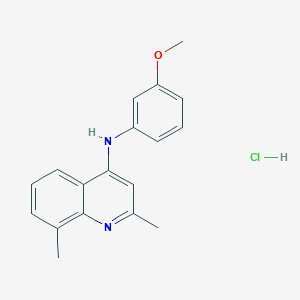![molecular formula C17H14N2O4 B5054916 4'-(2-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione CAS No. 5377-93-5](/img/structure/B5054916.png)
4'-(2-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several structural motifs, including a nitrophenyl group, a spirocyclic system, and a tricyclic system . The exact properties and characteristics of this compound would depend on the specific arrangement and connectivity of these components.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several cyclic systems. The compound likely has a high degree of stereochemistry, which could affect its physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the nitrophenyl group, which is electron-withdrawing and could potentially participate in electrophilic aromatic substitution reactions . The spirocyclic and tricyclic systems could also influence the compound’s reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a nitrophenyl group could potentially make the compound more polar, while the spirocyclic and tricyclic systems could influence its shape and rigidity .Propiedades
IUPAC Name |
4-(2-nitrophenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c20-15-13-9-5-6-10(17(9)7-8-17)14(13)16(21)18(15)11-3-1-2-4-12(11)19(22)23/h1-6,9-10,13-14H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYYKLJYPGBNNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC=C5[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385805 |
Source


|
| Record name | AC1MDX03 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5377-93-5 |
Source


|
| Record name | AC1MDX03 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5054839.png)

![5-bromo-2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5054849.png)
![N-[3-(butylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide](/img/structure/B5054853.png)
![N-[2-(methylthio)phenyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5054860.png)
![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-pyrazinecarboxamide](/img/structure/B5054861.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5054869.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]isonicotinamide](/img/structure/B5054871.png)
![6-bromo-2-methyl-3-[4-nitro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B5054875.png)



![ethyl 3-[1-(isopropoxycarbonyl)propyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5054904.png)

